molecular formula C22H28N6O3S B1662856 Delavirdine CAS No. 136817-59-9

Delavirdine

Cat. No. B1662856
M. Wt: 456.6 g/mol
InChI Key: WHBIGIKBNXZKFE-UHFFFAOYSA-N
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Description

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection . It is marketed under the brand name Rescriptor . It is used as part of highly active antiretroviral therapy (HAART) for the treatment of human immunodeficiency virus (HIV) type 1 .


Molecular Structure Analysis

Delavirdine has a molecular formula of C22H28N6O3S . Its average mass is 456.561 Da and its mono-isotopic mass is 456.194366 Da .


Chemical Reactions Analysis

Delavirdine has a low bioavailability and solubility once the drug is taken orally into the body . Infrared spectra of the drug delavirdine showed chemical changes occurring within the tablet. Delavirdine mesylate is shown changing to delavirdine free base and croscarmellose sodium is shown changing to croscarmellose acid .

Safety And Hazards

When handling Delavirdine, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

Although Delavirdine was approved by the U.S. Food and Drug Administration in 1997, its efficacy is lower than other NNRTIs, especially efavirenz, and it also has an inconvenient schedule . These factors have led the U.S. DHHS not to recommend its use as part of initial therapy . The risk of cross-resistance across the NNRTI class, as well as its complex set of drug interactions, makes the place of Delavirdine in second-line and salvage therapy unclear, and it is currently rarely used . Its manufacturing and distribution was discontinued in the United States and Canada .

properties

IUPAC Name

N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIGIKBNXZKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147221-93-0 (mesylate)
Record name Delavirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022892
Record name Delavirdine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.60e-02 g/L
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Delavirdine binds directly to viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme's catalytic site.
Record name Delavirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00705
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Product Name

Delavirdine

CAS RN

136817-59-9
Record name Delavirdine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delavirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delavirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delavirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226-228 °C, 226 - 228 °C
Record name Delavirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
JQ Tran, JG Gerber, BM Kerr - Clinical pharmacokinetics, 2001 - Springer
… delavirdine and nucleoside reverse transcriptase inhibitors are unlikely as their metabolic pathways differ; delavirdine … , should be avoided since delavirdine plasma concentrations are …
Number of citations: 76 link.springer.com
LM Demeter, RW Shafer, PM Meehan… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The development of human immunodeficiency virus type 1 resistance to delavirdine (DLV) was studied in subjects receiving DLV monotherapy. Phenotypic resistance developed in 28 …
Number of citations: 119 journals.asm.org
PF Smith, R DiCenzo, A Forrest, M Shelton… - Clinical …, 2005 - Springer
Objective Delavirdine is a non-nucleoside reverse transcriptase inhibitor used in combination regimens for the treatment of HIV-1 infection. Our objective was to characterise the …
Number of citations: 17 link.springer.com
RL Voorman, SM Maio, MJ Hauer, PE Sanders… - Drug metabolism and …, 1998 - ASPET
… for delavirdine metabolism and that nonlinear pharmacokinetics observed in other studies might have been due in part to the lowK M for delavirdine metabolism. Delavirdine was also …
Number of citations: 77 dmd.aspetjournals.org
MJ Genin, C Biles, BJ Keiser, SM Poppe… - Journal of medicinal …, 2000 - ACS Publications
… of delavirdine mesylate (1) which is currently being marketed as Rescriptor (delavirdine … in the presence of increasing concentrations of delavirdine contains a proline-to-leucine …
Number of citations: 495 pubs.acs.org
JJ Ferry, BD Herman, BJ Carel… - JAIDS Journal of …, 1998 - journals.lww.com
… -mg doses administered concomitantly with delavirdine were dose proportionally lower than … mg administered with delavirdine. These results indicate that delavirdine had no clinically …
Number of citations: 42 journals.lww.com
RT Davey Jr, DG Chaitt, GF Reed… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… delavirdine monotherapy (group 3) or to a two-drug combination regimen of zidovudine plus delavirdine (group 4), as follows: group 3, delavirdine … times daily plus delavirdine at 400 mg …
Number of citations: 79 journals.asm.org
KT Chong, PJ Pagano - Antiviral research, 1997 - Elsevier
Delavirdine (DLV), a non-nucleoside reverse transcriptase inhibitor (RTI) of human immunodeficiency virus type 1 (HIV-1), was evaluated in two and three-drug combinations against …
Number of citations: 20 www.sciencedirect.com
AMM Been-Tiktak, CAB Boucher, F Brun-Vezinet… - International journal of …, 1999 - Elsevier
… three delavirdine … delavirdine was investigated. Death or the occurrence, or re-occurrence of an AIDS-defining illness was considered as a clinical endpoint. The addition of delavirdine …
Number of citations: 13 www.sciencedirect.com
Z Wang, R Vince - Bioorganic & medicinal chemistry, 2008 - Elsevier
Cost and toxicity problems associated with highly active antiretroviral therapy (HAART) in HIV/AIDS treatment could be alleviated by using designed multiple ligands (DMLs). Dual …
Number of citations: 69 www.sciencedirect.com

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